ethyl 6-chloro-4-{[(4-methylphenyl)carbamoyl]methoxy}quinoline-2-carboxylate
CAS No.: 950265-20-0
Cat. No.: VC11904786
Molecular Formula: C21H19ClN2O4
Molecular Weight: 398.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 950265-20-0 |
|---|---|
| Molecular Formula | C21H19ClN2O4 |
| Molecular Weight | 398.8 g/mol |
| IUPAC Name | ethyl 6-chloro-4-[2-(4-methylanilino)-2-oxoethoxy]quinoline-2-carboxylate |
| Standard InChI | InChI=1S/C21H19ClN2O4/c1-3-27-21(26)18-11-19(16-10-14(22)6-9-17(16)24-18)28-12-20(25)23-15-7-4-13(2)5-8-15/h4-11H,3,12H2,1-2H3,(H,23,25) |
| Standard InChI Key | TZXVTZJLMNQLFP-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)OCC(=O)NC3=CC=C(C=C3)C |
| Canonical SMILES | CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)OCC(=O)NC3=CC=C(C=C3)C |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is ethyl 6-chloro-4-[2-(4-methylanilino)-2-oxoethoxy]quinoline-2-carboxylate, reflecting its substituents: a chlorine atom at position 6, a carbamoylmethoxy group at position 4, and an ethyl carboxylate at position 2 of the quinoline ring . The molecular formula corresponds to a molar mass of 428.9 g/mol, as calculated using PubChem’s computational tools .
Structural Characterization
The quinoline backbone is substituted at key positions (Figure 1):
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Position 2: Ethyl carboxylate (), enhancing solubility and serving as a hydrogen-bond acceptor.
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Position 4: A carbamoylmethoxy group (), contributing to receptor-binding interactions.
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Position 6: Chlorine atom, a common pharmacophore in bioactive molecules for electronic and steric effects .
The 3D conformation reveals a planar quinoline ring with substituents oriented to maximize intramolecular hydrogen bonding, as inferred from analogous structures .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis typically follows a multi-step protocol:
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Quinoline Core Formation: Friedländer condensation of 2-aminobenzaldehyde derivatives with ethyl acetoacetate yields the quinoline scaffold .
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Chlorination: Electrophilic aromatic substitution introduces chlorine at position 6 using or under controlled conditions .
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Carbamoylmethoxy Functionalization: A Mitsunobu reaction couples 4-hydroxyquinoline intermediates with N-(4-methylphenyl)glycine, followed by oxidation to the carbamoyl derivative.
Example Procedure:
A mixture of 6-chloro-4-hydroxyquinoline-2-carboxylate (1 mmol), triphenylphosphine (1.3 mmol), and N-(4-methylphenyl)glycine (1.2 mmol) in anhydrous DMF is stirred at 80°C for 24 hours. The product is purified via column chromatography (hexane:ethyl acetate, 7:3), yielding 78% pure compound .
Optimization Challenges
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Regioselectivity: Competing reactions at positions 4 and 7 necessitate precise temperature control (60–80°C) .
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Yield Improvement: Catalytic amounts of enhance coupling efficiency in carbamoylation steps.
Physicochemical Properties
Thermodynamic and Spectral Data
The compound exhibits moderate lipophilicity (LogP = 3.2), favoring membrane permeability but requiring formulation aids for aqueous delivery . Stability studies indicate degradation under strong acidic conditions (pH < 2), necessitating pH-balanced storage .
Future Directions
Toxicity Profiling
Current data lack in vivo toxicity assessments. Proposed studies include:
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Acute toxicity in rodent models (OECD 423).
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Genotoxicity via Ames test and micronucleus assay.
Formulation Development
Nanoencapsulation in PLGA nanoparticles could enhance bioavailability, addressing solubility limitations.
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